

Spectroscopic Characterization of 6-Chloro-4-iodo-3-methoxypyridazine: A Comparative Guide

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Compound of Interest

Compound Name:	6-Chloro-4-iodo-3-methoxypyridazine
Cat. No.:	B169026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of **6-Chloro-4-iodo-3-methoxypyridazine** and its derivatives. Due to the limited availability of public domain spectra for **6-Chloro-4-iodo-3-methoxypyridazine**, this guide presents predicted spectroscopic data based on known characteristics of similar pyridazine structures. This information is supplemented with experimental data from closely related derivatives to offer a comprehensive reference for researchers in the field.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and key IR absorption bands for **6-Chloro-4-iodo-3-methoxypyridazine**, alongside experimental data for structurally related pyridazine derivatives. Mass spectrometry fragmentation patterns are also discussed.

Table 1: ^1H NMR Data (Predicted and Experimental)

Compound	Solvent	Chemical Shifts (δ ppm) and Coupling Constants (J Hz)
6-Chloro-4-iodo-3-methoxypyridazine (Predicted)	CDCl ₃	~7.5 (s, 1H, H-5), ~4.1 (s, 3H, OCH ₃)
6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide[1]	-	9.38 (1H, s, H3), 9.32 (1H, bs, NH), 8.81 (1H, s, H5), 8.21 (1H, d, J=2.2 Hz, H2'), 7.68 (1H, dd, J=8.2 Hz, J=2.2 Hz, H6'), 7.24 (1H, d, J=8.2 Hz, H5'), 2.42 (3H, s, CH3)
6-chloro-4-iodopyridin-3-amine[2]	CDCl ₃	7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H)
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one[3]	DMSO-d ₆	7.55–7.53 (m, 2H, H-Ar), 7.53 (d, J = 2.1 Hz, 2H, H-Ar), 7.41–7.35 (m, 4H, H-Ar), 6.89 (s, 1H, H-Pyz), 4.10 (s, 2H, NCH ₂ CO)
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[3]	DMSO-d ₆	2.94 (s, 2H, CH ₂ -Ar), 7.17–7.20 (m, 2H, H-Ar), 7.38–7.44 (m, 3H, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.78 (m, 2H, H-Ar), 7.88 (s, 1H, H-pyri), 10.82 (s, 1H, CONH)

Table 2: ¹³C NMR Data (Predicted and Experimental)

Compound	Solvent	Chemical Shifts (δ ppm)
6-Chloro-4-iodo-3-methoxypyridazine (Predicted)	CDCl ₃	~160 (C-3), ~150 (C-6), ~130 (C-5), ~95 (C-4), ~55 (OCH ₃)
6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide[1]	-	159.2, 147.6, 147.4, 143.7, 142.2, 138.3, 135.3, 129.9, 129.7, 119.8, 100.8, 27.5
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one[3]	DMSO-d ₆	160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[3]	DMSO-d ₆	161.84, 158.31, 144.20, 142.41, 135.90, 135.68, 132.94, 129.66, 129.85, 129.51, 129.54, 129.51, 127.57, 35.31

Table 3: Infrared (IR) Spectroscopy Data (Predicted Functional Group Absorptions)

Functional Group	Predicted Absorption Range (cm ⁻¹)
C-H (aromatic)	3100 - 3000
C-H (aliphatic, OCH ₃)	2950 - 2850
C=N (pyridazine ring)	1600 - 1475
C=C (pyridazine ring)	1500 - 1400
C-O (methoxy)	1250 - 1050
C-Cl	800 - 600
C-I	600 - 500

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **6-Chloro-4-iodo-3-methoxypyridazine** is expected to show a prominent molecular ion peak (M^+) at m/z 270, corresponding to its molecular weight.^[4] The isotopic pattern of the molecular ion will be characteristic, showing signals for the presence of chlorine ($M+2$ peak with approximately one-third the intensity of the M^+ peak).

Common fragmentation pathways for pyridazine derivatives involve the loss of small neutral molecules such as N_2 , HCN, and radicals like $Cl\cdot$ and $I\cdot$.^[5] Therefore, significant fragment ions could be expected at:

- $[M - N_2]^+$: m/z 242
- $[M - Cl]^+$: m/z 235
- $[M - I]^+$: m/z 143
- $[M - OCH_3]^+$: m/z 239

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the pyridazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. ^[6] Ensure the sample is fully dissolved to obtain high-resolution spectra.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: 0-12 ppm.

- A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0-200 ppm.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[\[6\]](#)

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Solid Sample):
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. [\[6\]](#)
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.^[3]
- Instrumentation: A mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. Compare the observed fragmentation with known fragmentation pathways of similar compounds.

Visualizations

Experimental Workflow for Spectroscopic Characterization

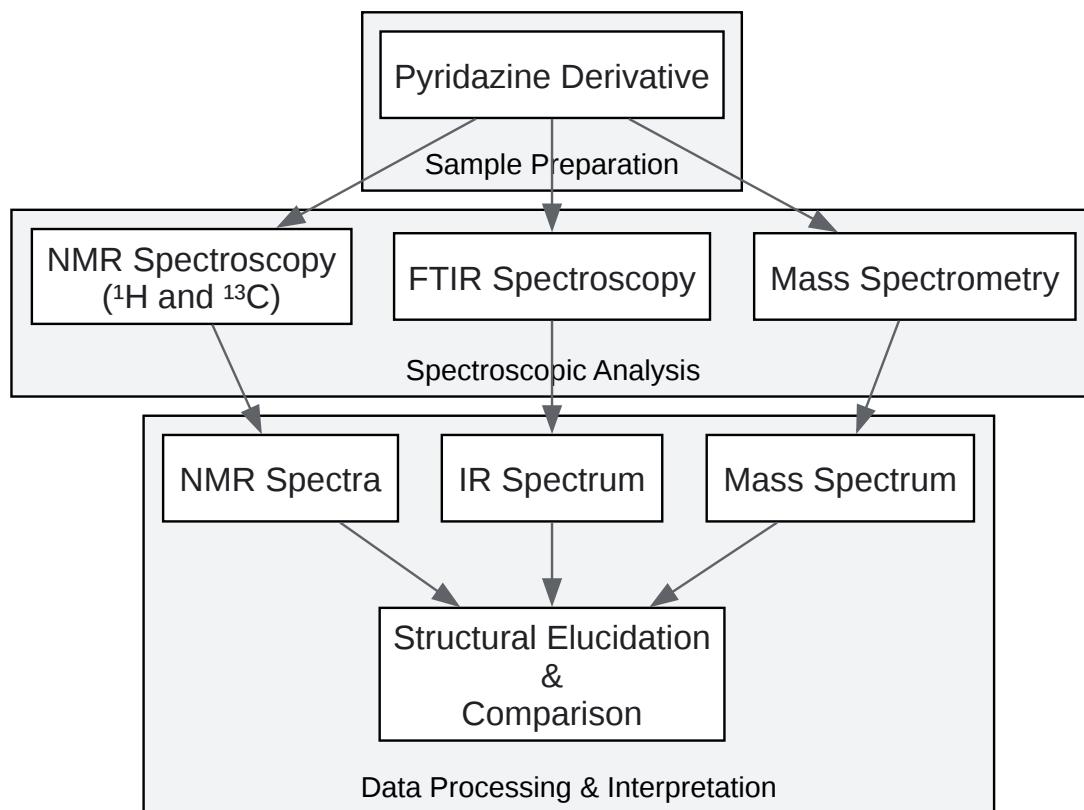


Figure 1. General workflow for the spectroscopic characterization of a pyridazine derivative.

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Caption: General workflow for the spectroscopic characterization of a pyridazine derivative.

Structural Comparison of Pyridazine Derivatives

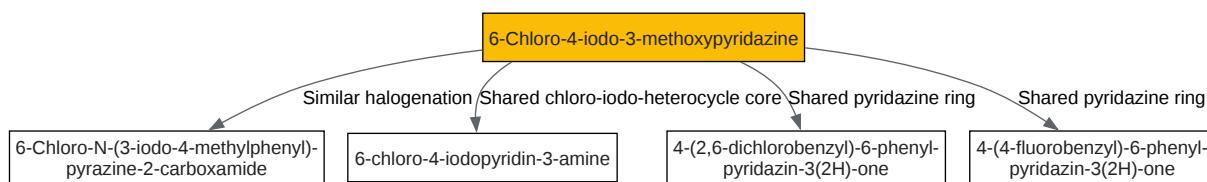


Figure 2. Structural relationship between the target compound and its comparative analogs.

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Caption: Structural relationship between the target compound and its comparative analogs.

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